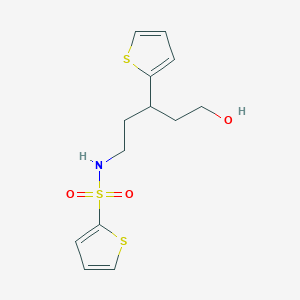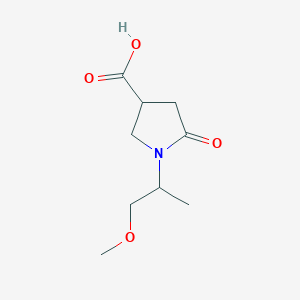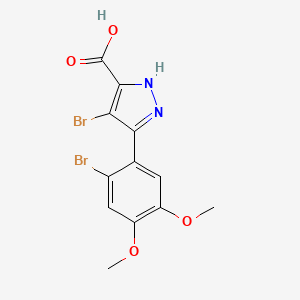
methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAP is a pyrazole-containing compound that has been synthesized through several methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate is not fully understood; however, several studies have suggested that it may act by inhibiting enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-cancer properties. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has also been found to have herbicidal and insecticidal activities. In addition, methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been found to exhibit antifungal, antimicrobial, and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate in lab experiments is its relatively simple synthesis method. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate can be synthesized using readily available starting materials and standard laboratory equipment. In addition, methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate exhibits a wide range of biological activities, making it a potential candidate for drug discovery and agrochemical development. However, one of the limitations of using methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate in lab experiments is its potential toxicity. Further studies are needed to determine the safety of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate. One of the potential areas of research is the development of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate-based drugs for the treatment of various diseases, including cancer and inflammation. Another potential area of research is the development of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate-based agrochemicals for the control of pests and weeds. In addition, further studies are needed to determine the safety and potential side effects of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate. Overall, the potential applications of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate in various fields make it a promising candidate for future research.
Synthesemethoden
Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate can be synthesized through several methods, including the reaction of 1,3-diketones with hydrazine hydrate and α-bromoacetophenones with hydrazine hydrate. Another method involves the reaction of methyl acetoacetate with hydrazine hydrate in the presence of acetic anhydride. The yield of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate is reported to be between 50-70% using these methods.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been extensively studied for its potential applications in various fields, including drug discovery, agrochemicals, and materials science. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a potential candidate for drug development. In addition, methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been found to have herbicidal and insecticidal activities, making it a potential candidate for the development of agrochemicals. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has also been used as a building block in the synthesis of various materials, including polymers and metal complexes.
Eigenschaften
IUPAC Name |
methyl 2-(3-aminopyrazol-1-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,7(12)13-3)11-5-4-6(9)10-11/h4-5H,1-3H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEOAQIGJYIYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2725477.png)


![3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride](/img/structure/B2725481.png)
![Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2725483.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2725486.png)

![N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2725490.png)


![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2725495.png)
![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one](/img/structure/B2725496.png)